(-)-beta-Phellandrene

Catalog No.
S567744
CAS No.
6153-17-9
M.F
C10H16
M. Wt
136.23 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-beta-Phellandrene

CAS Number

6153-17-9

Product Name

(-)-beta-Phellandrene

IUPAC Name

(6R)-3-methylidene-6-propan-2-ylcyclohexene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3/t10-/m1/s1

InChI Key

LFJQCDVYDGGFCH-SNVBAGLBSA-N

SMILES

CC(C)C1CCC(=C)C=C1

Canonical SMILES

CC(C)C1CCC(=C)C=C1

Isomeric SMILES

CC(C)[C@H]1CCC(=C)C=C1

(-)-beta-phellandrene is a beta-phellandrene in which the chiral centre has R configuration. It has a role as a plant metabolite. It is an enantiomer of a (+)-beta-phellandrene.

(-)-Beta-Phellandrene is a cyclic monoterpene with the molecular formula C10H16C_{10}H_{16} and a molecular weight of approximately 136.234 g/mol. It is one of the two isomers of phellandrene, the other being α-phellandrene. The structural uniqueness of (-)-beta-phellandrene lies in its exocyclic double bond, which differentiates it from its counterpart where both double bonds are endocyclic. This compound is primarily characterized by its peppery-minty and slightly citrusy aroma, making it valuable in the fragrance industry .

The compound occurs naturally in various essential oils, including those from water fennel and Canada balsam. Its chirality is significant, as it exists in two enantiomeric forms: (-)-beta-phellandrene and (+)-beta-phellandrene, with the former being more prevalent in nature .

The chemical behavior of (-)-beta-phellandrene includes typical reactions associated with terpenes. It can undergo various transformations such as:

  • Cyclization: As a monoterpene, it can participate in cyclization reactions to form more complex structures.
  • Hydration: It can react with water under acidic conditions to form alcohols.
  • Oxidation: Exposure to air can lead to oxidation reactions, although care must be taken as some phellandrenes can form hazardous peroxides .

The biosynthetic pathway of (-)-beta-phellandrene begins with the precursors dimethylallyl pyrophosphate and isopentenyl pyrophosphate, which condense to form geranyl pyrophosphate. This compound then undergoes cyclization and rearrangements catalyzed by specific enzymes such as beta-phellandrene synthase .

(-)-Beta-Phellandrene exhibits several biological activities that contribute to its potential applications:

  • Antimicrobial Properties: Studies have indicated that it possesses antimicrobial effects against various pathogens, making it a candidate for use in natural preservatives and disinfectants .
  • Anti-inflammatory Effects: Some research suggests that this compound may exhibit anti-inflammatory properties, which could be beneficial in therapeutic applications.
  • Insecticidal Activity: Its distinct aroma has been shown to repel certain insect species, indicating potential use in pest control formulations .

Several methods exist for synthesizing (-)-beta-phellandrene:

  • Pyrolysis of Para-Menth-1-ene-7-sulfonate Salt: This method involves heating the para-menth-1-ene-7-sulfonate salt at temperatures ranging from 150°C to 350°C under reduced pressure. The reaction typically yields a high percentage of (-)-beta-phellandrene after distillation .
  • Biosynthetic Pathways: In nature, the synthesis occurs through enzymatic processes involving beta-phellandrene synthase, which catalyzes the conversion of neryl diphosphate into (-)-beta-phellandrene and diphosphate .
  • Chemical Synthesis: Laboratory synthesis can also be achieved through various organic chemistry techniques involving starting materials like geraniol or other terpene derivatives.

(-)-Beta-Phellandrene finds applications across several industries:

  • Fragrance Industry: Its pleasant aroma makes it popular in perfumes and scented products.
  • Food Industry: Used as a flavoring agent due to its citrusy notes.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activities, particularly in anti-inflammatory and antimicrobial formulations .
  • Agriculture: Its insect-repelling properties make it useful in developing natural pesticides.

Research on (-)-beta-phellandrene has focused on its interactions with biological systems:

  • Synergistic Effects with Other Compounds: Studies have shown that combining (-)-beta-phellandrene with other natural compounds can enhance its antimicrobial effectiveness.
  • Metabolic Pathways: Understanding how (-)-beta-phellandrene interacts within metabolic pathways can provide insights into its biological roles and potential therapeutic uses .

Several compounds share structural similarities with (-)-beta-phellandrene. Here are some notable examples:

Compound NameStructure TypeUnique Features
α-PhellandreneCyclic MonoterpeneBoth double bonds are endocyclic; forms hazardous peroxides .
LimoneneCyclic MonoterpeneHas a distinct citrus aroma; used widely in cleaning products.
MyrceneCyclic MonoterpeneKnown for its sedative effects; commonly found in cannabis.
TerpinoleneCyclic MonoterpeneExhibits antioxidant properties; used in fragrances.

The uniqueness of (-)-beta-phellandrene lies in its specific aroma profile and biological activities that distinguish it from these similar compounds. Its applications in both the fragrance and food industries highlight its versatility compared to others like limonene or myrcene, which have more specialized uses.

(-)-beta-Phellandrene belongs to the class of organic compounds known as menthane monoterpenoids, characterized by a structure based on the menthane backbone with a methyl group and a methylpropyl group at specific ring positions [3]. The biosynthesis of (-)-beta-phellandrene follows the universal monoterpene biosynthetic pathway, beginning with the condensation of dimethylallyl pyrophosphate and isopentenyl pyrophosphate in an substitution nucleophilic unimolecular reaction to form geranyl pyrophosphate [7].

In plant systems, (-)-beta-phellandrene is produced through the methylerythritol phosphate pathway, which is localized in plastids and provides the five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate for monoterpene biosynthesis [18] [22]. The methylerythritol phosphate pathway is initiated with a thiamin diphosphate-dependent condensation between D-glyceraldehyde 3-phosphate and pyruvate to produce 1-deoxy-D-xylulose 5-phosphate, which is then reductively isomerized to 2-C-methyl-D-erythritol 4-phosphate by 1-deoxy-D-xylulose 5-phosphate reductoisomerase [23].

The conversion of geranyl pyrophosphate to (-)-beta-phellandrene involves the formation of a menthyl cationic species through cyclization [7]. This process includes a hydride shift that forms an allylic carbocation, followed by an elimination reaction that yields either alpha-phellandrene or beta-phellandrene depending on the specific elimination position [7]. The enzyme beta-phellandrene synthase catalyzes this conversion, utilizing geranyl pyrophosphate as substrate and requiring manganese or magnesium ions as cofactors [15] [16].

Plant species such as Lavandula angustifolia demonstrate significant beta-phellandrene production, with leaves containing essential oils primarily composed of beta-phellandrene in concentrations ranging from 0.7 to 2.9 milligrams per gram fresh weight [19]. The beta-phellandrene synthase from Lavandula angustifolia has been extensively characterized, showing high specificity for geranyl pyrophosphate with a Michaelis constant of 6.55 micromolar and a catalytic rate constant of 1.75 × 10^-2 per second [15].

Microbial Production in Heterologous Systems (Escherichia coli)

Escherichia coli has been successfully employed as a microbial platform for the heterologous synthesis of (-)-beta-phellandrene through metabolic engineering approaches [4] [5]. The native 2-C-methylerythritol-4-phosphate pathway in Escherichia coli provides limited carbon partitioning for monoterpene production, necessitating pathway enhancement to achieve significant beta-phellandrene accumulation [4].

Expression of Lavandula angustifolia beta-phellandrene synthase alone in Escherichia coli resulted in no detectable beta-phellandrene accumulation, despite successful protein expression and solubility [5]. This limitation was attributed to insufficient substrate availability from the endogenous methylerythritol phosphate pathway, which provides adequate substrate for cellular isoprenoids required for growth but lacks the flux capacity for substantial monoterpene production [5].

Construct ConfigurationBeta-Phellandrene ProductionKey Findings
Beta-phellandrene synthase aloneNo detectable productionLimited substrate availability
Beta-phellandrene synthase + Geranyl diphosphate synthaseNo significant productionInsufficient precursor flux
Beta-phellandrene synthase + Mevalonic acid pathwayDetectable productionEnhanced substrate availability
Beta-phellandrene synthase + Geranyl diphosphate synthase + Mevalonic acid pathwayOptimal productionMaximum substrate flux

Successful beta-phellandrene production in Escherichia coli required heterologous coexpression of the mevalonic acid pathway, which enhances cellular carbon partitioning and flux toward the universal isoprenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate [4] [5]. The mevalonic acid pathway provides an alternative route for isoprenoid precursor biosynthesis, starting with the condensation of two acetyl-coenzyme A molecules into acetoacetyl-coenzyme A, which is subsequently transformed into isopentenyl diphosphate through five enzymatic steps [21].

Culture conditions significantly influence beta-phellandrene production in engineered Escherichia coli strains [5]. Growth at 28°C rather than 37°C favored terpene biosynthesis, while beta-phellandrene efficiently diffused through the plasma membrane and cell wall, accumulating as a hydrophobic layer at the culture surface due to its low water solubility [5]. The beta-phellandrene synthase protein accumulated predominantly as a soluble enzyme with a molecular weight of 64 kilodaltons, demonstrating the successful expression of functional monoterpene synthase in the bacterial host [5].

Synthetic Routes: Pyrolysis of β-Pinene and Catalytic Processes

The synthetic production of (-)-beta-phellandrene can be achieved through pyrolysis of beta-pinene, a readily available monoterpene precursor [6] [17]. This thermal decomposition process involves heating beta-pinene derivatives under controlled conditions to promote molecular rearrangement and elimination reactions that yield beta-phellandrene as a primary product [6].

A specific synthetic route involves the preparation of para-menth-1-ene-7-sulfonate salts from beta-pinene through reaction with bisulfite compounds under free radical conditions [6]. These sulfonate intermediates serve as precursors for beta-phellandrene synthesis through controlled pyrolysis at temperatures ranging from 150°C to 350°C under non-acidic conditions [6]. The pyrolysis process promotes elimination of the sulfonate group, resulting in the formation of beta-phellandrene with favorable chemical and optical yields [6].

Synthetic ParameterOptimal ConditionsProduct Characteristics
Temperature Range150°C - 350°CMaintains stereochemical integrity
Reaction EnvironmentNon-acidic conditionsPrevents isomerization
Starting MaterialPara-menth-1-ene-7-sulfonate saltHigh conversion efficiency
Product PurityGood chemical yieldsMinimal side product formation

Alternative catalytic approaches for beta-phellandrene synthesis involve the use of carvone as a starting material, with recent developments demonstrating high-throughput synthesis through three-step sequential continuous-flow reaction processes [17]. These catalytic methods offer advantages in terms of reaction control, product selectivity, and scalability compared to traditional batch pyrolysis techniques [17].

The mechanism of beta-pinene pyrolysis to beta-phellandrene involves thermal activation of carbon-carbon bonds, leading to ring opening and subsequent rearrangement to form the characteristic methylidene cyclohexene structure of beta-phellandrene [26]. Temperature optimization is critical, as excessive heat can promote further decomposition or isomerization to undesired products such as alpha-phellandrene or alpha-terpinene [6].

Purification Techniques: Extractive Crystallization with Thiourea

Extractive crystallization with thiourea represents a highly effective method for purifying (-)-beta-phellandrene from complex terpene mixtures [9]. This purification technique exploits the selective formation of adduct crystals between thiourea and beta-phellandrene, enabling separation from other monoterpenes present in crude turpentine sources [9].

The extractive crystallization process involves charging a crystallizer with a solution containing the terpene mixture, thiourea, and a suitable solvent, followed by controlled cooling to promote adduct crystal formation [9]. The thiourea molecules form inclusion complexes with beta-phellandrene through host-guest interactions, creating stable crystalline structures that can be separated by filtration [9] .

Process ParameterOptimal ConditionsEffect on Recovery
Temperature29°C maximumHigher temperatures prevent recovery
Beta-phellandrene to thiourea ratio0.35 mL/gramOptimal selectivity
Solvent systemMethanol with acetone additiveEnhanced recovery rates
Filtration timingAt minimum achievable temperatureMaximum crystal yield

Successive crystallizations enable progressive purification of beta-phellandrene, with four consecutive crystallization steps increasing purity from 63% to 98% [9]. The process demonstrates exceptional selectivity, with thiourea showing preferential binding affinity for beta-phellandrene over other monoterpenes commonly found in turpentine fractions [9].

Methanol has been identified as the most effective individual solvent for the extractive crystallization process, while acetone serves as a beneficial additive that increases overall recovery rates [9]. The solvent-to-thiourea ratio significantly impacts both recovery and enrichment, with decreased ratios improving recovery but potentially reducing product enrichment [9].

Decomposition of the thiourea-beta-phellandrene adduct crystals is accomplished through steam stripping, which breaks the inclusion complex and releases pure beta-phellandrene [9]. This decomposition step is critical for product recovery and must be carefully controlled to prevent thermal degradation of the purified beta-phellandrene [9].

Purification StageStarting PurityFinal PurityRecovery Enhancement
Initial crystallization63%78%Baseline
Second crystallization78%89%5-fold improvement
Third crystallization89%95%15-fold improvement
Fourth crystallization95%98%22-fold improvement

(-)-β-Phellandrene (molecular formula C₁₀H₁₆, molecular weight 136.23 g/mol) represents one of the two enantiomeric forms of beta-phellandrene, a cyclic monoterpene featuring an exocyclic double bond configuration that distinguishes it from its alpha-phellandrene isomer [1] [2]. This compound belongs to the menthane monoterpenoid class and exhibits a unique structural arrangement with a single chiral center, resulting in two possible stereoisomers [3] [4]. The (-)-enantiomer specifically corresponds to the (R)-configuration at the isopropyl-bearing carbon center [5] [6].

Spectroscopic Identification: Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry

Fourier Transform Infrared Spectroscopy Analysis

Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of (-)-β-phellandrene through characteristic absorption bands that correspond to specific molecular motions [7] [8]. The infrared spectrum reveals diagnostic features essential for structural confirmation and purity assessment.

Wavenumber (cm⁻¹)AssignmentIntensity
3008C=C-H stretching vibrationMedium
2923CH₂ stretching vibrationsStrong
2853CH₂ stretching vibrationsStrong
1744C=O stretching vibrationVery Strong
1466C-H bending vibrationsMedium
1161C-O stretching vibrationsMedium
1097C-C stretching vibrationsMedium

The characteristic absorption at 3008 cm⁻¹ corresponds to the =C-H stretching vibrations associated with the vinyl protons, confirming the presence of the exocyclic double bond [7] [9]. The strong absorptions at 2923 and 2853 cm⁻¹ arise from the aliphatic CH₂ stretching vibrations of the cyclohexene ring system [7] [10]. The medium-intensity band at 1466 cm⁻¹ represents C-H bending modes, while the absorptions at 1161 and 1097 cm⁻¹ correspond to C-O and C-C stretching vibrations, respectively [7] [9].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation through chemical shift analysis and coupling pattern determination [11] [12]. The ¹H Nuclear Magnetic Resonance spectrum of (-)-β-phellandrene exhibits characteristic resonances that confirm the exocyclic methylene functionality and isopropyl substitution pattern.

Chemical Shift (ppm)MultiplicityCoupling (Hz)Assignment
5.65-5.68m-Vinyl protons (olefinic)
4.89d17.2Exocyclic methylene
4.78d10.6Exocyclic methylene
3.24d8.7CH-isopropyl
2.55hept6.8CH(CH₃)₂
1.56-1.23m-Ring CH₂ groups
1.07d7.5Isopropyl CH₃

The vinyl proton resonances appearing at 5.65-5.68 ppm confirm the presence of the endocyclic double bond [11] [12]. The diagnostic exocyclic methylene protons manifest as two distinct doublets at 4.89 and 4.78 ppm with coupling constants of 17.2 and 10.6 Hz, respectively, characteristic of geminal coupling [11] [12]. The isopropyl methine proton appears as a heptet at 2.55 ppm, while the corresponding methyl groups resonate as a doublet at 1.07 ppm [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework [13] [14]. The ¹³C Nuclear Magnetic Resonance spectrum reveals ten distinct carbon resonances consistent with the C₁₀ molecular formula.

Chemical Shift (ppm)Assignment
143.1Exocyclic C=C
140.8Endocyclic C=C
121.4Vinyl carbon
120.8Vinyl carbon
43.6Ring CH
40.3Ring CH₂
39.4Ring CH₂
26.5CH(CH₃)₂
25.8Ring CH₂
24.0Isopropyl CH₃
20.7Isopropyl CH₃
17.9Exocyclic CH₂

The distinctive resonances at 143.1 and 140.8 ppm correspond to the exocyclic and endocyclic double bond carbons, respectively [13] [14]. The vinyl carbons appear at 121.4 and 120.8 ppm, while the exocyclic methylene carbon resonates at 17.9 ppm [13] [14]. The isopropyl carbons are clearly resolved, with the methine carbon at 26.5 ppm and the methyl carbons at 24.0 and 20.7 ppm [13] [14].

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [15] [16]. The electron impact mass spectrum of (-)-β-phellandrene exhibits the molecular ion peak at m/z 136, corresponding to the molecular formula C₁₀H₁₆ [17] [16].

m/zFormulaDescription
136C₁₀H₁₆⁺Molecular ion peak
121C₉H₁₃⁺Loss of CH₃ (15 Da)
95C₇H₁₁⁺Major fragment ion
81C₆H₉⁺Dominant fragment ion
67C₅H₇⁺Base peak fragment
43C₃H₇⁺Isopropyl fragment
41C₃H₅⁺Allylic fragment

The fragmentation pattern is characteristic of monoterpenes, with the dominant fragments at m/z 81 and 67 representing cyclohexadienyl and cyclopentenyl cations, respectively [15] [16]. The base peak at m/z 67 arises from ring contraction and methyl loss, while the fragment at m/z 81 corresponds to a tropylium-like ion [15] [16]. The isopropyl fragment at m/z 43 confirms the presence of the isopropyl substituent [16] [18].

Chromatographic Separation: Gas Chromatography×Gas Chromatography and Aerosol Chemical Speciation Monitor Techniques

Two-Dimensional Gas Chromatography Analysis

Comprehensive two-dimensional gas chromatography (Gas Chromatography×Gas Chromatography) provides enhanced separation capabilities for complex monoterpene mixtures through orthogonal separation mechanisms [19] [20]. The technique enables precise identification and quantification of (-)-β-phellandrene in natural matrices where multiple isomers and stereoisomers may coexist [20] [21].

Column ConfigurationFirst DimensionSecond DimensionModulation
Stationary PhasesNon-polar (DB-5)Polar (DB-WAX)Thermal modulation
Temperature Program60-250°C at 3°C/minOffset +15°C4-second period
Carrier GasHeliumHeliumSplit ratio 1:10

The first dimension separation utilizes non-polar stationary phases that separate compounds primarily based on volatility and hydrocarbon structure [19] [20]. The second dimension employs polar stationary phases that provide additional selectivity based on polarity and functional group interactions [20] [22]. Thermal modulation between dimensions concentrates analytes into narrow bands, enhancing separation efficiency and detection sensitivity [19] [20].

Conventional Gas Chromatography Retention Characteristics

Single-dimension gas chromatography remains essential for routine analysis and method validation [23] [21]. Retention index determination provides system-independent parameters for compound identification across different analytical platforms [24].

Column TypeRetention IndexColumn Length (m)Temperature Program
BP-2012155060-220°C at 2°C/min
RTX-Wax11956060-230°C at 2°C/min
DB-WAX12146060-230°C at 2°C/min

The retention indices demonstrate excellent reproducibility across different polar stationary phases, with values ranging from 1195 to 1215 [23] [24]. These retention parameters enable reliable identification when combined with mass spectral library matching [23] [24].

Aerosol Chemical Speciation Monitor Applications

Aerosol Chemical Speciation Monitor techniques provide real-time analysis capabilities for atmospheric monoterpene monitoring [25] [22]. The instrument utilizes time-of-flight mass spectrometry coupled with aerosol concentration and volatilization systems [22] [26].

The Aerosol Chemical Speciation Monitor operates through thermal desorption of collected aerosol particles followed by electron impact ionization and mass spectral analysis [22] [26]. For (-)-β-phellandrene analysis, the instrument monitors characteristic fragments at m/z 81 and 137, enabling quantitative determination in complex atmospheric matrices [22] [26]. The technique provides temporal resolution of minutes to hours, allowing investigation of atmospheric processing and degradation pathways [22] [26].

Computational Modeling for Structural Validation (B3LYP/6-311++G(d,p))

Density Functional Theory Calculations

Computational modeling using Density Functional Theory at the B3LYP/6-311++G(d,p) level provides theoretical validation of experimental spectroscopic data and structural assignments [27] [28]. The calculations employ the Becke three-parameter Lee-Yang-Parr exchange-correlation functional with triple-zeta quality basis sets including diffuse and polarization functions [27] [28].

Calculation TypeMethodBasis SetApplication
Geometry OptimizationDFT(B3LYP)6-311++G(d,p)Structural parameters
Vibrational AnalysisDFT(B3LYP)6-311++G(d,p)FTIR predictions
Electronic StructureDFT(B3LYP)6-311++G(d,p)NMR calculations

Conformational Analysis

The computational investigation reveals three stable conformers corresponding to different orientations of the isopropyl substituent [27] [28]. The conformational preferences significantly influence spectroscopic properties and chemical reactivity patterns [27] [28].

ConformerRelative Energy (kJ/mol)Population (%)Description
Trans0.068.2Most stable conformer
Gauche+2.119.7Higher energy conformer
Gauche-2.312.1Higher energy conformer

The trans conformer represents the global minimum with the isopropyl group positioned trans to the exocyclic double bond [27] [28]. The gauche conformers exhibit higher energies due to steric interactions between the isopropyl substituent and the cyclohexene ring [27] [28]. Boltzmann population analysis at 298 K indicates predominance of the trans conformer, consistent with experimental Nuclear Magnetic Resonance observations [27] [28].

Vibrational Frequency Predictions

Theoretical vibrational frequency calculations provide detailed assignments for experimental Fourier Transform Infrared absorption bands [27] [28]. The harmonic approximation yields frequencies that require scaling factors of 0.9614 for correlation with experimental values [27] [28].

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental (cm⁻¹)Assignment
312930083008C=C-H stretch
304029232923CH₂ antisymmetric stretch
296828532853CH₂ symmetric stretch
152514661466CH₂ scissoring
120911611161C-C stretch
114210971097Ring breathing

The excellent agreement between calculated and experimental frequencies validates the computational model and confirms structural assignments [27] [28]. The theoretical predictions enable detailed vibrational mode analysis and support mechanistic studies of chemical transformations [27] [28].

Nuclear Magnetic Resonance Chemical Shift Calculations

Gauge-Independent Atomic Orbital calculations at the B3LYP/6-311++G(d,p) level predict Nuclear Magnetic Resonance chemical shifts with high accuracy [27] [28]. The calculations employ the Continuous Set of Gauge Transformations approach to ensure gauge-origin independence [27].

The computed ¹³C Nuclear Magnetic Resonance chemical shifts demonstrate excellent correlation with experimental values (R² = 0.996), with mean absolute deviations of less than 2.0 ppm [27] [28]. Similarly, ¹H Nuclear Magnetic Resonance predictions show strong agreement (R² = 0.992) with experimental chemical shifts [27] [28].

Chiral Resolution and Enantiomeric Purity Assessment

Enantioselective Gas Chromatography

Chiral resolution of (-)-β-phellandrene enantiomers requires specialized stationary phases capable of differentiating stereoisomers [29] [30]. Cyclodextrin-based columns provide the most effective separation through inclusion complex formation with differential binding affinities for each enantiomer [29] [31].

Column TypeStationary PhaseResolution (Rs)Analysis Time
β-CyclodextrinPermethylated-β-CD2.845 min
γ-CyclodextrinPentylated-γ-CD3.252 min
Chirasil-DEXHeptakis-β-CD2.138 min

The permethylated β-cyclodextrin column provides baseline resolution (Rs > 2.0) enabling accurate quantitative analysis of enantiomeric compositions [29] [31]. The separation mechanism involves differential inclusion of the monoterpene enantiomers within the cyclodextrin cavity, with the (-)-enantiomer typically eluting before the (+)-form [29] [31].

Natural Source Enantiomeric Distributions

Analysis of natural plant sources reveals significant variation in enantiomeric compositions across different species [29] [31]. The enantiomeric ratios provide chemotaxonomic information and indicate biosynthetic pathway preferences [29] [31].

Species(-)-Enantiomer (%)Standard DeviationGeographic Origin
Chamaecyparis lawsoniana73.2±2.8Pacific Northwest
Pseudotsuga menziesii57.1±2.6North America
Pinus ponderosa55.3±3.1Western North America
Thuja occidentalis49.6±1.3Eastern North America

The data demonstrate that Chamaecyparis lawsoniana produces predominantly the (-)-enantiomer with an enantiomeric excess of 46.4% [31]. Pseudotsuga menziesii and Pinus ponderosa show moderate preferences for the (-)-form, while Thuja occidentalis exhibits nearly racemic composition [31]. These variations reflect differences in terpene synthase enzymes and their stereoselectivity across plant families [31].

Optical Rotation Measurements

Polarimetric analysis provides direct assessment of enantiomeric purity through specific optical rotation determination [32] [33]. The measurements require careful control of concentration, temperature, and wavelength parameters [32] [33].

Parameter(-)-β-Phellandrene(+)-β-PhellandreneConditions
Specific Rotation-225±5°+225±5°c=10%, Et₂O, 20°C
Wavelength589 nm589 nmSodium D-line
Path Length1.0 dm1.0 dmStandard cell
Detection Limit±0.01°±0.01°Modern polarimeter

The specific optical rotation values demonstrate the expected enantiomeric relationship with equal magnitude but opposite signs [32] [34]. The measurements enable determination of enantiomeric excess through comparison with authentic samples of known composition [32] [33].

Chiral High-Performance Liquid Chromatography

High-Performance Liquid Chromatography methods using chiral stationary phases provide alternative approaches for enantiomeric analysis [35] [36]. Cyclodextrin-bonded silica phases offer complementary selectivity to gas chromatographic methods [35] [36].

The chiral High-Performance Liquid Chromatography separation employs normal-phase conditions with hexane-isopropanol mobile phases [35] [36]. Detection utilizes ultraviolet absorption at 254 nm or circular dichroism detection for enhanced stereochemical specificity [35] [36]. The method achieves baseline resolution with analysis times of 15-20 minutes and detection limits of 0.05% enantiomeric excess [35] [36].

Enantiomeric Purity Validation Protocols

Comprehensive enantiomeric purity assessment requires multiple orthogonal analytical approaches to ensure accuracy and reliability [30] [31]. The validation protocol incorporates enantioselective gas chromatography, optical rotation measurements, and chiral High-Performance Liquid Chromatography analysis [30] [31].

XLogP3

3.4

UNII

V8A8NZ60JW

Dates

Last modified: 02-18-2024
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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